molecular formula C15H17N5O3 B1681822 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol CAS No. 226907-52-4

6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol

Cat. No. B1681822
M. Wt: 315.33 g/mol
InChI Key: YYCDGEZXHXHLGW-UHFFFAOYSA-N
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Description

SM360320, also known as CL-087, is a potent, orally active and selective TLR7 agonist. SM360320 induced in vivo secretion of interferon alpha (IFNalpha) and exerted a significant antitumor effect in CEA.Tg mice challenged with a syngenic tumor cell line expressing CEA and an additive effect with a CEA vaccine. SM360320 may have potential as immunological adjuvant for therapeutic DNA vaccines.

Scientific Research Applications

Study 1 Synthetic Studies Directed Towards Agelasine Analogs

This study focused on the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines with various 2-substituents. Significant variations in amino/imino tautomer ratios were observed. NMR methods were used to identify these tautomers. When treated with benzyl bromide, these compounds resulted in N-7- and N6-benzylated products, with N-7 being the major product. The presence of strongly electronegative substituents at C-2 significantly affected the reactivity under alkylation conditions (Roggen & Gundersen, 2008).

Antimycobacterial Potential of Purine Analogs

Study 2 Synthesis, Biological Activity, and SAR of Antimycobacterial 9-Aryl-, 9-Arylsulfonyl-, and 9-Benzyl-6-(2-Furyl)Purines

The study synthesized various purine derivatives and evaluated their activity against Mycobacterium tuberculosis. 9-Benzylpurines, particularly those with electron-donating substituents and a chlorine atom in the purine 2-position, exhibited high antimycobacterial activity. A specific compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, demonstrated notable potential as an antituberculosis drug due to its low toxicity, high activity inside macrophages, and significant antimycobacterial activity (Bakkestuen, Gundersen & Utenova, 2005).

Radiolabeled Purine Derivatives for Cancer Imaging

Study 3 Radiolabeled O6-Benzylguanine Derivatives as Potential PET Imaging Agents for DNA Repair Protein in Breast Cancer

This study synthesized novel radiolabeled O6-benzylguanine derivatives for evaluating as PET imaging agents for the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) in breast cancer. The synthesized analogs showed strong inhibitory effectiveness on AGT, warranting further evaluation for their potential in breast cancer imaging (Zheng, Liu, Fei, Wang, Ohannesian, Erickson, Stone & Hutchins, 2003).

Synthesis and Evaluation of Purine Analogs for Biological Activity

Study 4 Synthesis and Characterization of 6-Carbamoyl-2-Alkyl-9-(Phenyl or Benzyl)-9H-Purines

The study focused on synthesizing 6-carbamoyl-9H-purines and evaluating their potential biological activity. The synthesized compounds showed promise with full characterization by spectroscopic data. Intramolecular hydrogen bonding was identified as a significant feature of these compounds, impacting their biological properties (Yahyazadeh, 2014).

properties

IUPAC Name

6-amino-9-benzyl-2-(2-methoxyethoxy)-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-22-7-8-23-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21)(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCDGEZXHXHLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434307
Record name TLR7 Ligand II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol

CAS RN

226907-52-4
Record name TLR7 Ligand II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Reactant of Route 2
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Reactant of Route 3
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
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6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Reactant of Route 5
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6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Reactant of Route 6
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol

Citations

For This Compound
2
Citations
MP Mycko, H Cwiklinska, M Cichalewska, M Matysiak… - Clinical …, 2014 - Elsevier
Plasmacytoid dendritic cells (pDCs), an important immunoregulatory population, are characterized by vigorous secretion of type I interferons (IFNs) in response to toll-like receptor (TLR) …
Number of citations: 9 www.sciencedirect.com
I Selmaj, M Cichalewska, M Namiecinska… - Annals of …, 2017 - Wiley Online Library
Objective Accumulating evidence supports a role for exosomes in immune regulation. In this study, we investigated the total circulating exosome transcriptome in relapsing–remitting …
Number of citations: 139 onlinelibrary.wiley.com

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